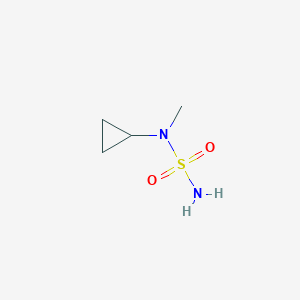

N-cyclopropyl-N-methylaminosulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

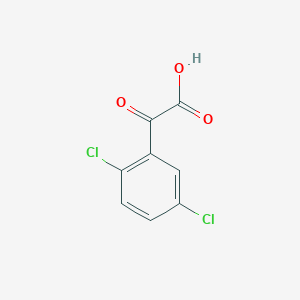

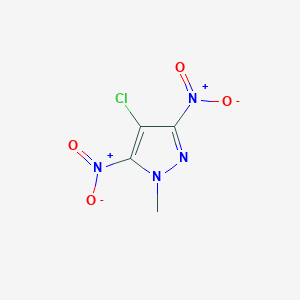

N-cyclopropyl-N-methylaminosulfonamide, or CMAS, is an organic compound commonly used in laboratory experiments. It is a cyclic amide and is composed of a sulfonamide group and a cyclopropylmethyl group. CMAS has a wide range of uses in scientific research, from biochemical and physiological studies to synthesis of other compounds. It is also used in pharmaceuticals, as a precursor to drugs and other compounds.

科学研究应用

CMAS is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in a variety of reactions. It is also used in biochemistry, as an inhibitor of enzymes and other proteins. CMAS can be used to study the structure and function of proteins, as well as the biochemical mechanisms of various biological processes. In addition, CMAS can be used to study the mechanisms of drug action and to identify new drug targets.

作用机制

Target of Action

N-Cyclopropyl-N-methylaminosulfonamide, a sulfonamide derivative, primarily targets the NLRP3 inflammasome and succinate dehydrogenase (SDH) . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . SDH, also known as complex II in the mitochondrial respiration chain, is a functional part of the tricarboxylic cycle and linked to the mitochondrial electron transport chain .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid . This results in a bacteriostatic effect, as it inhibits bacterial multiplication by preventing the synthesis of folic acid .

Biochemical Pathways

The cyclopropane moiety in this compound is involved in various biochemical pathways. Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The inhibition of the NLRP3 inflammasome by this compound can potentially reduce the secretion of potent inflammatory mediators . This could have implications for the treatment of neuroinflammatory diseases, as the NLRP3 inflammasome is associated with the pathogenesis of many common neurodegenerative diseases .

实验室实验的优点和局限性

The use of CMAS in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of conditions. In addition, it can be used in a variety of experiments, from organic synthesis to biochemistry. However, there are also some limitations to using CMAS in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent. In addition, it is not very stable at high temperatures, so it must be stored in a cool, dry place.

未来方向

There are a number of potential future directions for the use of CMAS. It could be used in the development of new drugs, as a precursor to drugs and other compounds. In addition, it could be used in the development of new catalysts, as a ligand in coordination chemistry. It could also be used in the development of new biocatalysts, as an inhibitor of enzymes and other proteins. Finally, it could be used in the development of new materials, as an additive to plastics and other materials.

合成方法

CMAS can be synthesized in a two-step process. The first step involves the reaction of cyclopropylmethyl chloride with N-methyl-N-sulfonyl-aminoethanol. This reaction results in the formation of N-cyclopropyl-N-methyl-aminoethanol. The second step involves the reaction of N-cyclopropyl-N-methyl-aminoethanol with sulfonyl chloride to form N-cyclopropyl-N-methylaminosulfonamide. The overall reaction is shown below:

Reaction: C3H7Cl + N-CH3-N-SO2-CH2CH2OH → N-C3H7-N-CH3-CH2CH2OH + HCl

Reaction: N-C3H7-N-CH3-CH2CH2OH + SO2Cl2 → N-C3H7-N-CH3-CH2CH2-SO2NH2 + HCl

属性

IUPAC Name |

[methyl(sulfamoyl)amino]cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWHKRVHQDTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372136-81-7 |

Source

|

| Record name | N-cyclopropyl-N-methylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)